molecular formula C20H20N2O4S3 B2582832 2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide CAS No. 1798022-95-3

2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide

Cat. No.: B2582832
CAS No.: 1798022-95-3
M. Wt: 448.57
InChI Key: DBOBPPYLDVXAMT-UHFFFAOYSA-N
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Description

2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide is a high-purity chemical building block designed for research and development applications. This complex molecule features a bithiophene core, a structure of significant interest in medicinal chemistry . The thiophene scaffold is a privileged structure in drug discovery, known to be incorporated into compounds with a wide range of biological activities, including potential as antitumor, antibacterial, and anti-inflammatory agents . The presence of multiple functional groups, including sulfonamide and carbonyl moieties, makes this compound a versatile intermediate for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. It is particularly valuable for scientists working in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care and in accordance with all applicable laboratory safety protocols. For specific data on solubility, stability, and recommended storage conditions, please contact our technical support team.

Properties

IUPAC Name

2-methyl-N-[4-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S3/c1-13(2)20(24)22-15-3-6-17(7-4-15)29(25,26)21-11-16-5-8-18(28-16)19(23)14-9-10-27-12-14/h3-10,12-13,21H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOBPPYLDVXAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide, typically involves several key reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium, in cross-coupling reactions like the Suzuki–Miyaura coupling, is prevalent . These methods allow for the large-scale production of thiophene-based compounds with high precision and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-methyl-N-[4-({[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}sulfamoyl)phenyl]propanamide with structurally related propanamide derivatives. Data are derived from literature and pharmacological databases:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if known) Reference
This compound C₂₃H₂₁N₂O₅S₃ 525.62 g/mol Dual thiophene rings, thiophene-3-carbonyl, sulfamoyl linker Not reported N/A
2-methyl-2-{[4-(methylsulfonyl)phenyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide C₁₈H₁₇F₃N₂O₅S₂ 450.1 g/mol Bis-sulfonyl groups, trifluoromethylphenyl CB2 receptor modulation
2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide C₁₉H₂₀N₃O₄S₂ 418.51 g/mol Thiazole sulfamoyl, 3-methylphenoxy Not reported
3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide C₂₁H₁₇N₅O₅S₄ 555.63 g/mol Thiazolidinone, thiophen-2-ylmethylidene, thiazole sulfamoyl Potential kinase inhibitor (structural analogy)
2-Hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide C₁₁H₁₁F₃N₂O₃ 276.21 g/mol Nitro, trifluoromethylphenyl, hydroxy Toxin database entry (T3D4059)

Key Structural and Functional Insights:

Thiophene vs. Thiazole Moieties :

  • The target compound’s dual thiophene system contrasts with thiazole-containing analogs (e.g., ). Thiophenes generally enhance π-π stacking and metabolic stability, whereas thiazoles improve hydrogen-bonding capacity and solubility .

Sulfamoyl Linker Variations :

  • The sulfamoyl group in the target compound connects a phenyl ring to a thiophene-methyl unit, differing from bis-sulfonyl derivatives (e.g., ), which exhibit higher molecular weights and distinct receptor-binding profiles.

Propanamide Backbone Modifications :

  • Substituents like trifluoromethyl () or hydroxy groups () alter hydrophobicity and electronic properties, impacting bioavailability and target affinity.

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